![molecular formula C6H5N3O B2595431 Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one CAS No. 159326-71-3; 37526-43-5](/img/structure/B2595431.png)
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
Descripción
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole-triazinone scaffold. This structure confers unique electronic and steric properties, making it a promising candidate for drug discovery. A SciFinder® search reveals only 8 references for this compound, underscoring the need for further research .
Propiedades
IUPAC Name |
3H-pyrrolo[1,2-d][1,2,4]triazin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-7-4-5-2-1-3-9(5)6/h1-4H,(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRPWJFDQXSBRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346119 | |
Record name | Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37526-43-5 | |
Record name | Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one features a unique fused triazine and pyrrole ring system. Its synthesis often involves methods such as nucleophile-induced rearrangement and regioselective intramolecular cyclization of specific precursors like pyrrolooxadiazines and 1,2-biscarbamoyl-substituted pyrroles. These synthetic routes have been optimized for efficiency and yield, making the compound accessible for biological testing .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Recent studies have identified promising antimicrobial properties. For instance, derivatives of this compound have shown significant activity against various bacterial strains. One particular derivative demonstrated remarkable efficacy across multiple target microorganisms .
- Antiviral Activity : The compound has also been evaluated for its antiviral potential. In vitro studies indicated that certain derivatives effectively inhibit viral replication mechanisms, including neuraminidase inhibition in influenza viruses. A selectivity index was calculated to evaluate the safety profile of these compounds against normal cells .
- Enzyme Inhibition : this compound has shown activity as a tankyrase inhibitor and phosphoinositide 3-kinase (PI3K) inhibitor. By inhibiting PI3K, it can affect the PI3K/AKT/mTOR pathway crucial for cell survival and proliferation .
Chemistry
In the realm of chemistry, this compound serves as a valuable scaffold for the development of new molecules with diverse biological activities. Its unique structure allows for exploration of novel synthetic routes and reaction mechanisms. The compound is involved in various chemical reactions including nucleophilic substitution and oxidation .
Biology
In biological research, this compound has been investigated as a potential inhibitor of various enzymes and receptors. Its role as a tankyrase inhibitor has implications in cancer therapy due to its involvement in Wnt signaling pathways. Additionally, it has been explored for its effects on metabolic pathways through inhibition of stearoyl CoA desaturase .
Medicine
In the medical field, derivatives of this compound have shown promise for therapeutic applications against a range of diseases including cancer and viral infections. The compound's ability to inhibit critical enzymes involved in disease progression makes it a candidate for drug development .
Industry
In industrial applications, this compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable building block for producing complex molecules .
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : A study demonstrated that specific derivatives exhibited significant antimicrobial activity against resistant strains of bacteria. This study emphasized the need for new antibiotics derived from this scaffold due to rising resistance levels in clinical settings.
- Case Study 2 : Research into the antiviral properties showed that certain derivatives inhibited influenza virus replication effectively. This research underscores the potential for developing antiviral medications based on this compound.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Isomers and Analogs
Key isomers and analogs include:
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one : The most studied isomer, with fused rings at positions 2,1-f.
Pyrrolo[1,2-a][1,3,5]triazin-4(3H)-one: Differs in nitrogen positioning within the triazinone ring.
Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one : An alternative regioisomer with a different nitrogen arrangement .
Table 2: Reaction Conditions and Yields
Mechanistic and Regioselectivity Insights
- Halogen Influence: Chlorine favors N-imidoylation (triazinones), while bromine promotes O-imidoylation (oxadiazines) .
- Electronic Effects: Electron-donating groups (e.g., alkyl) enhance N-imidoylation, whereas electron-withdrawing groups (e.g., cyano) reduce yields .
Q & A
Q. What are the established synthetic routes for Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one?
The compound is commonly synthesized via two primary methods:
- Cu(II)-catalyzed one-pot synthesis : Reaction of 4-oxo-4H-chromene-3-carbaldehyde with 1-amino-1H-pyrrole-2-carboxamide using CuCl₂·2H₂O/NaOAc/DMSO at 120°C, forming intermediates that react with amidines or hydrazines .
- Rearrangement of pyrrolooxadiazines : Pyrrolo[1,2-d][1,3,4]oxadiazines undergo nucleophile-induced rearrangements or regioselective cyclization of biscarbamoyl pyrroles to yield the triazinone core .
Q. What characterization techniques are essential for verifying this compound?
Standard methods include:
- NMR spectroscopy for structural elucidation (e.g., confirming substituent positions).
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography to resolve stereochemistry and polymorphic forms, particularly for derivatives with pharmacological relevance .
Q. How can researchers ensure purity during synthesis?
- Use HPLC or GC-MS to monitor reaction progress and identify byproducts.
- Optimize recrystallization solvents (e.g., acetic acid or ethanol) to isolate high-purity crystals .
Advanced Research Questions
Q. How do reaction conditions impact the yield of this compound?
- Catalyst selection : CuCl₂·2H₂O outperforms other Cu(II) salts in one-pot syntheses due to its redox stability .
- Temperature and solvent : Reactions in DMSO at 120°C enhance bond formation efficiency, while lower temperatures may favor side products .
- Substituent compatibility : Electron-withdrawing groups on starting materials (e.g., amidines) can hinder cyclization, requiring adjusted stoichiometry .
Q. What strategies address discrepancies in biological activity data between in vitro and in vivo studies?
- Pharmacokinetic optimization : Improve solubility via salt formation (e.g., crystalline forms in ) or prodrug strategies.
- Formulation adjustments : Use liposomal encapsulation to enhance bioavailability for hydrophobic derivatives .
Q. How to design derivatives for selective kinase inhibition (e.g., JAK2 vs. ALK)?
- SAR-guided modifications : Introduce substituents at C-5 or C-7 positions to modulate steric and electronic interactions. For example:
- Bulky groups (e.g., aryl rings) enhance selectivity for JAK2 by filling hydrophobic pockets.
- Polar substituents (e.g., hydroxyl or amine groups) improve binding to ALK’s ATP-binding site .
Q. How to resolve contradictory results in synthetic yields across different methods?
- Mechanistic analysis : Compare intermediates via in situ FTIR or NMR to identify divergent pathways (e.g., rearrangement vs. direct cyclization).
- Byproduct profiling : Use LC-MS to detect competing reactions, such as oxadiazine decomposition in rearrangement-based syntheses .
Q. What are the challenges in scaling up lab-scale syntheses?
- Catalyst recovery : Cu(II) catalysts may require chelating agents for efficient removal.
- Solvent sustainability : Replace DMSO with greener alternatives (e.g., cyclopentyl methyl ether) without sacrificing yield .
Q. How to validate the scaffold’s "privileged" status in drug discovery?
Q. What safety precautions are critical for handling this compound?
- Stability testing : Assess thermal decomposition risks via DSC/TGA to avoid exothermic reactions during storage.
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods, as some intermediates (e.g., 3-chloropyrrole derivatives) may be mutagenic .
Data Analysis and Methodological Guidance
Q. How to interpret conflicting SAR data in kinase inhibition studies?
Q. What computational tools aid in scaffold optimization?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.